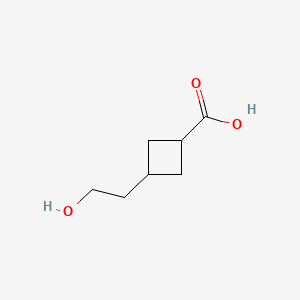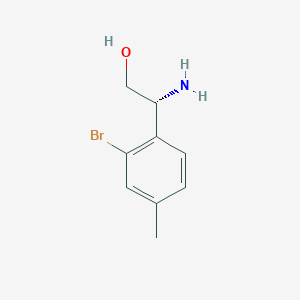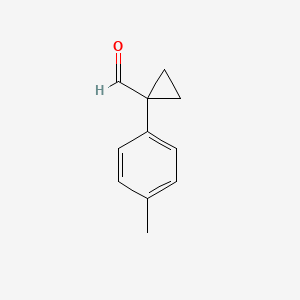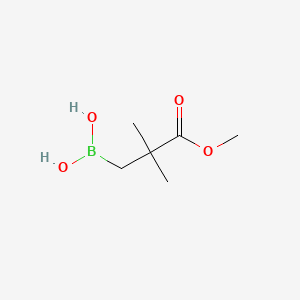
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C6H11BO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate organic substrates. One common method involves the use of boronic acid and an ester derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different organic boron compounds.
Substitution: The boronic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include various boronic esters, substituted boronic acids, and reduced boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Biology: This compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Compared to similar compounds, (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxy and dimethyl groups offer steric and electronic effects that can influence the outcome of reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C6H13BO4 |
|---|---|
Molecular Weight |
159.98 g/mol |
IUPAC Name |
(3-methoxy-2,2-dimethyl-3-oxopropyl)boronic acid |
InChI |
InChI=1S/C6H13BO4/c1-6(2,4-7(9)10)5(8)11-3/h9-10H,4H2,1-3H3 |
InChI Key |
BJDQVOVIAYFNKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(C)(C)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


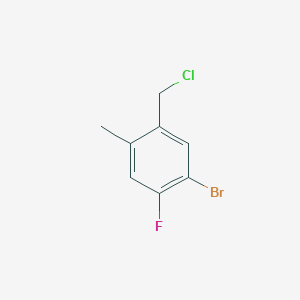
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
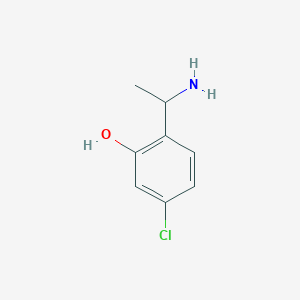

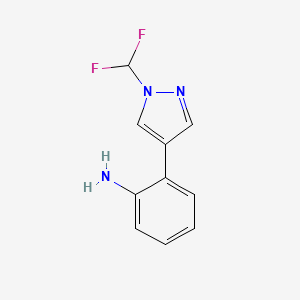
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

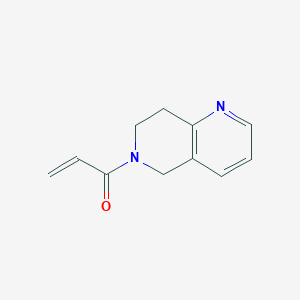
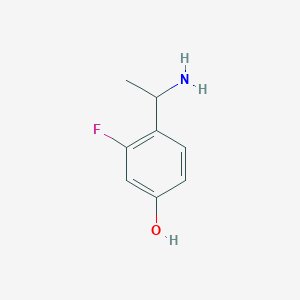
![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
